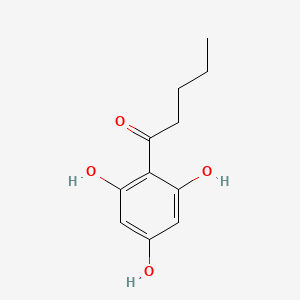

1-(2,4,6-Trihydroxyphenyl)pentan-1-one

Overview

Description

1-(2,4,6-Trihydroxyphenyl)pentan-1-one is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is also known by other names such as valeryl phloroglucinol and n-butyl 2,4,6-trihydroxyphenyl ketone . This compound is characterized by the presence of three hydroxyl groups attached to a phenyl ring, making it a trihydroxyphenyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trihydroxyphenyl)pentan-1-one typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with a suitable alkylating agent under controlled conditions . One common method involves the use of n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trihydroxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(2,4,6-Trihydroxyphenyl)pentan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)pentan-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

1-(2,4,6-Trihydroxyphenyl)butan-1-one: Similar structure but with a shorter alkyl chain.

1-(2,4,6-Trihydroxyphenyl)propan-1-one: Even shorter alkyl chain, leading to different physical and chemical properties.

Uniqueness

1-(2,4,6-Trihydroxyphenyl)pentan-1-one is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. The presence of three hydroxyl groups also enhances its potential as an antioxidant and its ability to participate in various chemical reactions .

Biological Activity

1-(2,4,6-Trihydroxyphenyl)pentan-1-one is a chemical compound with significant biological activity, particularly due to its structural features that include multiple hydroxyl groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Overview of the Compound

- Chemical Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- CAS Number : 2999-18-0

The compound is synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with an appropriate alkylating agent. Its unique structure contributes to its solubility and reactivity, making it a subject of interest in medicinal chemistry.

This compound exhibits several biological activities primarily attributed to its hydroxyl groups:

- Antioxidant Activity : The compound can scavenge free radicals, thus reducing oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, which can mitigate inflammatory responses in various conditions .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating critical signaling pathways such as PI3K/Akt and MAPK pathways .

Antioxidant Properties

A study demonstrated that this compound effectively scavenges free radicals. The presence of three hydroxyl groups enhances its ability to act as an antioxidant compared to compounds with fewer hydroxyl groups.

Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits the expression of inflammatory markers. For instance, it significantly reduced the levels of cyclooxygenase (COX) enzymes in macrophage cell lines .

Anticancer Research

Research involving various cancer cell lines has shown promising results:

- In a study on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, this compound exhibited notable antiproliferative effects with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₄O₄ | Longer alkyl chain enhances solubility and activity |

| 1-(2,4,6-Trihydroxyphenyl)butan-1-one | C₉H₁₂O₄ | Shorter carbon chain leads to different properties |

| Acetophenone (2',4',6'-trihydroxy-) | C₈H₈O₄ | Lacks the pentanoyl group; simpler structure |

Case Study 1: Anticancer Activity

In a controlled study assessing the anticancer potential of this compound on HeLa cells:

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed. The compound induced apoptosis as confirmed by morphological changes and activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties:

- Methodology : Macrophage cell lines were exposed to lipopolysaccharides (LPS) along with different doses of the compound.

- Results : Significant reduction in inflammatory cytokines was observed compared to control groups.

Properties

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-3-4-8(13)11-9(14)5-7(12)6-10(11)15/h5-6,12,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBAQDWUBZVAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.